3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
BenchChem offers high-quality 3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-3-24-16(21)13-10-6-7-19(17(22)23-2)9-12(10)26-15(13)18-14(20)11-5-4-8-25-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUYPTVNPXWHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thieno[2,3-c]pyridine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects against cancer cell lines, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The introduction of the carboxamido group at the 2-position is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.
Antiproliferative Effects
Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 1.1 to 4.7 μM against a panel of cancer cell lines including HeLa (human cervical carcinoma), CEM (human T-lymphoblastoid leukemia), and L1210 (murine leukemia) cells. Notably, the highest potency was observed in HeLa cells with an IC50 value of 1.1 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 1.1 |
| CEM | 2.3 |
| L1210 | 2.8 |
The mechanism underlying the antiproliferative effects involves:
- Tubulin Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This was confirmed through molecular docking studies which indicated a strong binding affinity to tubulin .
- Induction of Apoptosis : The compound induces apoptosis in a dose-dependent manner. For example, at its IC50 concentration (0.75 μM), it resulted in 29.64% of K562 cells entering apoptosis .
Selectivity for Cancer Cells
Importantly, the compound demonstrated selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMC). The IC50 values for PBMC were found to be over 20 μM , indicating a favorable therapeutic index .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on HeLa Cells : A detailed examination showed that treatment with the compound led to a marked increase in G2/M phase cells from 22.2% to 34.9% , indicating effective cell cycle arrest .
- Comparative Analysis with Other Compounds : In comparative studies with other thieno analogues, this compound exhibited superior activity against various cancer types, reinforcing its potential as a lead compound for further development .
Scientific Research Applications
The compound 3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is of significant interest in various scientific research domains due to its potential biological activities and applications in pharmaceutical development. This article explores the applications of this compound, focusing on its synthesis, biological properties, and therapeutic potential.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines. For instance, a study involving human medullary thyroid carcinoma cells revealed that treatment with this compound significantly reduced cell viability compared to controls. The mechanism involves modulation of apoptotic pathways and inhibition of anti-apoptotic proteins, suggesting its potential as an adjunct therapy in cancer treatment.
Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly against SARS-CoV-2. Molecular docking studies indicate significant binding affinities to viral proteins associated with COVID-19, suggesting that it may inhibit viral replication by targeting the main protease and spike glycoprotein. This positions the compound as a candidate for further development in antiviral therapies.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. Inhibitory assays have shown effectiveness against cyclooxygenase (COX), which plays a crucial role in inflammation. This property suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions. This aspect opens avenues for research into neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against resistant cancer cell lines when combined with standard chemotherapeutic agents like staurosporine. The results indicated enhanced cytotoxicity and apoptosis induction, emphasizing its potential role in overcoming drug resistance.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of structurally related compounds assessed through molecular docking simulations against SARS-CoV-2. The findings revealed strong binding energies for several derivatives, supporting their potential as therapeutic agents against viral infections.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; enhances effects of chemotherapeutic agents |
| Antiviral | Inhibits SARS-CoV-2 replication; targets viral proteins |
| Enzyme Inhibition | Inhibits cyclooxygenase; potential application in inflammatory diseases |
| Neuroprotective | Modulates neuroinflammation; promotes neuronal survival |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, often starting with brominated intermediates (e.g., 5f in ) via nucleophilic substitution or condensation. Key optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation.
- Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 4:6 v/v in ) to isolate intermediates.
- Monitoring : TLC and NMR yield analysis to adjust stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
A multi-technique approach is critical:
- 1H/13C NMR : Assign protons (e.g., δ ~9.64 for NH in ) and carbons in the pyridine and thiophene rings.
- HRMS : Validate molecular weight (e.g., [M+1]+ = 451.5 in ; deviation <5 ppm).
- IR : Confirm carbonyl stretches (~1700 cm⁻¹) and amide bands. Cross-verify with elemental analysis (C, H, N within 0.4%) for purity .
Q. How is purity assessed, and what steps address low synthetic yields?
- Purity : HRMS, HPLC (>95% peak area), and melting point consistency (e.g., 76–78°C in ).
- Low yields : Optimize via stepwise TLC monitoring, recrystallization (ethanol/dichloromethane), or excess reagents for sterically hindered reactions .
Advanced Research Questions
Q. How to resolve contradictions between NMR and MS data during structural elucidation?
Contradictions may arise from impurities or ionization artifacts. Strategies include:
- Re-purification : Use alternative solvents (e.g., dichloromethane/methanol).
- Advanced NMR : 2D techniques (COSY, HSQC) to resolve signal overlap (e.g., uses X-ray for confirmation).
- Alternative MS ionization : Switch between ESI and EI to reduce adduct formation .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Focus on functional group modifications:
- Thiophene ring : Introduce electron-withdrawing groups (e.g., nitro in ) to modulate electronic effects.
- Ester substituents : Vary ethyl/methyl groups to assess steric impacts (e.g., uses 3-ethyl/6-methyl).
- Synthetic routes : Suzuki coupling for aryl introductions (e.g., 4-bromophenyl in ) .
Q. How to determine the stereochemistry of chiral centers in derivatives?
- Experimental : X-ray crystallography (as in ) for absolute configuration.
- Spectroscopic : NOESY NMR to infer spatial proximity of protons.
- Computational : DFT calculations to predict stable conformers and compare with experimental data .
Q. How to handle hygroscopic or thermally sensitive intermediates?
- Storage : Under inert atmosphere (N2/Ar) with anhydrous solvents.
- Synthesis : Conduct reactions at controlled temperatures (e.g., 0°C for exothermic steps).
- Characterization : Prompt analysis via NMR to monitor degradation .
Data Contradiction Analysis
Q. How to interpret conflicting melting point and spectral data across batches?
- Causes : Polymorphism, residual solvents, or incomplete purification.
- Solutions : Re-crystallize from different solvent systems (e.g., ethanol/water vs. DCM/hexane).
- Validation : Correlate melting points with HRMS and NMR consistency (e.g., 223–225°C in vs. 243–245°C in ) .
Q. What methods validate the integrity of the thiophene-2-carboxamido group under basic conditions?
- Stability tests : Monitor hydrolysis via NMR (disappearance of amide proton at δ ~9.64).
- pH control : Use buffered conditions (pH 7–8) during reactions to prevent deacylation .
Methodological Tables
| Parameter | Technique | Example Data | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 76–78°C () | |
| Molecular Weight | HRMS | [M+1]+ = 451.5 (Δ 0.4 ppm) | |
| Stereochemistry | X-ray Crystallography | Crystallographic data () | |
| Functional Groups | IR | 1700 cm⁻¹ (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
